N,N-dimethyl-3-phenyl-1,2,4-thiadiazol-5-amine
Description
N,N-Dimethyl-3-phenyl-1,2,4-thiadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a phenyl group at position 3 and a dimethylamine group at position 3. Its molecular formula is C₉H₁₀N₃S, with a molecular weight of 192.26 g/mol. It is synthesized via methods involving condensation reactions of thiourea derivatives or microwave-assisted protocols, as seen in related thiadiazole syntheses .
Key applications include its exploration as a pharmacophore in drug discovery, particularly in kinase activation (e.g., c-Abl kinase) and macrofilaricidal agents . Its structural simplicity and modifiable substituents make it a versatile scaffold for chemical optimization.
Properties
IUPAC Name |
N,N-dimethyl-3-phenyl-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-13(2)10-11-9(12-14-10)8-6-4-3-5-7-8/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSYQWGVCFCCKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NS1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201324835 | |
| Record name | N,N-dimethyl-3-phenyl-1,2,4-thiadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201324835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26730218 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
35547-63-8 | |
| Record name | N,N-dimethyl-3-phenyl-1,2,4-thiadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201324835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-3-phenyl-1,2,4-thiadiazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-phenyl-1,2,4-thiadiazol-5-amine with dimethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Substitution Reactions
The dimethylamine group undergoes nucleophilic substitution under specific conditions. For example:
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Methyl Group Replacement : Reaction with strong nucleophiles (e.g., Grignard reagents or alkoxides) can replace one or both methyl groups on the nitrogen. This is facilitated by the electron-withdrawing thiadiazole ring, which polarizes the N–CH₃ bonds .
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Halogenation : Treatment with halogenating agents like PCl₅ or SOCl₂ replaces methyl groups with halogens, forming intermediates for further derivatization.
Example Reaction Pathway
Conditions: Reflux in anhydrous THF or DMF, 12–24 hours .
Condensation Reactions
The tertiary amine participates in condensation with carbonyl compounds, forming Schiff base-like adducts. For instance:
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Aldehyde Condensation : Reacting with aromatic aldehydes (e.g., benzaldehyde) under acidic conditions yields imine-linked derivatives.
Example Reaction
Yield: 65–85% (varies with aldehyde substituents) .
Cyclization Reactions
The compound serves as a precursor in domino reactions to synthesize polycyclic heterocycles:
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Imidazo-Thiadiazole Formation : Microwave-assisted reactions with aldehydes and isocyanides produce fused imidazo[2,1-b] thiadiazoles.
Optimized Conditions
| Parameter | Value |
|---|---|
| Temperature | 120°C |
| Time | 2–5 minutes |
| Catalyst | Solvent-free |
| Yield | 85–98% |
Key Product: N-tert-Butyl-2,6-diphenylimidazo[2,1-b] thiadiazol-5-amine .
Electrophilic Aromatic Substitution (EAS)
The phenyl ring undergoes electrophilic substitution, primarily at the para position due to steric hindrance from the thiadiazole ring:
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Nitration : Reaction with HNO₃/H₂SO₄ introduces a nitro group.
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Sulfonation : SO₃ in H₂SO₄ adds a sulfonic acid group.
Substituent Effects
| Electrophile | Position | Yield (%) |
|---|---|---|
| NO₂⁺ | Para | 70–75 |
| SO₃H⁺ | Para | 60–65 |
Conditions: 0–5°C, 2–4 hours .
Complexation with Metals
The sulfur and nitrogen atoms coordinate with transition metals, forming complexes with potential catalytic or biological activity:
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Pd(II) Complexes : Reaction with PdCl₂ in ethanol yields square-planar complexes.
Spectroscopic Data
Biological Activity and SAR
While not a direct chemical reaction, structure-activity relationship (SAR) studies reveal that modifications to the dimethylamine or phenyl group enhance bioactivity:
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Anticancer Activity : Derivatives with electron-withdrawing groups on the phenyl ring show IC₅₀ values as low as 2.44 µM against LoVo colon cancer cells .
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Antimicrobial Activity : Halogenated analogs exhibit MIC values of 8–16 µg/mL against Staphylococcus aureus .
Thermal Decomposition
Pyrolysis at elevated temperatures (>200°C) cleaves the thiadiazole ring, releasing sulfur-containing fragments:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thiadiazole derivatives, including N,N-dimethyl-3-phenyl-1,2,4-thiadiazol-5-amine, in anticancer research. For instance:
- In vitro studies demonstrated that derivatives of thiadiazoles exhibit significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and LoVo (colorectal cancer) .
- A specific derivative showed an IC50 value of 2.44 µM against LoVo cells, indicating strong anti-proliferative effects .
Antimicrobial Properties
Thiadiazole compounds are also noted for their antimicrobial activities:
- This compound has been investigated for its efficacy against both Gram-positive and Gram-negative bacteria as well as fungi .
- Studies indicate that certain derivatives possess significant antibacterial properties comparable to standard antibiotics .
Data Tables
Case Study 1: Anticancer Potential
A study published in the journal "Medicinal Chemistry" explored a series of thiadiazole derivatives including this compound. The results showed promising anticancer activity with significant inhibition of cell growth in multiple cancer cell lines. The study utilized both in vitro assays and molecular docking to elucidate the binding interactions between the compound and target proteins involved in cancer progression .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of thiadiazole derivatives. In this study, this compound was tested against a panel of pathogenic bacteria and fungi. The results indicated that certain modifications to the thiadiazole structure enhanced its antimicrobial efficacy significantly compared to unmodified compounds .
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-phenyl-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby exerting its antimicrobial activity. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N,N-dimethyl-3-phenyl-1,2,4-thiadiazol-5-amine with structurally analogous 1,2,4-thiadiazole derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Structural and Substituent Variations
Physicochemical Properties
*Data inferred from analogous synthesis protocols .
Biological Activity
N,N-Dimethyl-3-phenyl-1,2,4-thiadiazol-5-amine is a compound belonging to the thiadiazole family, which has gained significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.
Overview of Thiadiazole Derivatives
Thiadiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. They have been extensively studied for their pharmacological potential, particularly in anticancer and antimicrobial applications. The biological activity of thiadiazoles is attributed to their ability to interact with various biological targets, including proteins and nucleic acids, through mechanisms such as hydrogen bonding and hydrophobic interactions .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound and its derivatives. Research indicates that these compounds exhibit significant antiproliferative effects against various cancer cell lines.
Case Studies and Findings
- Antiproliferative Effects : One study demonstrated that derivatives of thiadiazoles showed IC50 values ranging from 0.74 to 10.0 μg/mL against human cancer cell lines such as HCT116 (colon cancer) and MCF-7 (breast cancer) . Specifically, this compound exhibited promising results with an IC50 value of 2.44 µM against LoVo cells after 48 hours of incubation .
- Mechanisms of Action : The anticancer activity is believed to be linked to the inhibition of key enzymes involved in cancer cell proliferation. For instance, some thiadiazole derivatives have been identified as inhibitors of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for guanosine nucleotide synthesis . Additionally, they may induce apoptosis in cancer cells by disrupting cell cycle progression and promoting mitochondrial dysfunction .
Antimicrobial Activity
Thiadiazole derivatives also demonstrate significant antimicrobial properties against various bacterial strains.
Findings on Antimicrobial Efficacy
- Bacterial Activity : Compounds containing the thiadiazole moiety have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, studies indicated that certain derivatives exhibited minimum inhibitory concentration (MIC) values lower than standard antibiotics like ampicillin .
- Mechanism : The antimicrobial action is thought to be mediated through disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N,N-dimethyl-3-phenyl-1,2,4-thiadiazol-5-amine, and how are intermediates characterized?
- Methodology :
- The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, substituted thiadiazoles are often prepared by reacting thiourea derivatives with halogenated intermediates under reflux in aprotic solvents (e.g., DMF or DMSO) .
- Key characterization steps :
- NMR : Compare δ values for aromatic protons (e.g., δ 7.40–8.50 ppm for phenyl groups) and dimethylamine protons (δ ~2.8–3.2 ppm) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]+ for C10H12N3S: calcd. 206.0755) .
- Melting point : Typically ranges between 170–200°C for analogous compounds .
Q. How do solvent choice and reaction conditions influence the yield of this compound?
- Methodology :
- Polar aprotic solvents (e.g., DMSO) enhance cyclization efficiency by stabilizing transition states. For example, a catalyst-free one-pot synthesis in DMSO at 80–100°C achieved yields >75% for related thiadiazoles .
- Optimization : Use Design of Experiments (DoE) to vary temperature, solvent polarity, and stoichiometry. Monitor yield via HPLC or gravimetric analysis.
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data (e.g., NMR shifts) for this compound derivatives?
- Methodology :
- Comparative analysis : Cross-reference δ values with structurally similar compounds (e.g., N-isopropyl-3-phenyl derivatives show δ 3.81 ppm for isopropyl protons vs. δ 3.35 ppm for butyl groups) .
- Advanced techniques : Use <sup>13</sup>C-DEPT NMR to assign quaternary carbons or 2D-COSY to resolve overlapping proton signals .
- Case study : In 3-chloro-N-phenyl analogs, δ 10.49 ppm (NH) in DMSO-d6 shifts upon deuteration, confirming hydrogen bonding effects .
Q. What strategies are effective for probing the electronic effects of the dimethylamino group on the thiadiazole ring’s reactivity?
- Methodology :
- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density distribution and Fukui indices for electrophilic/nucleophilic sites.
- Experimental validation : Compare reaction rates of dimethylamino-substituted vs. unsubstituted thiadiazoles in SNAr reactions. Monitor intermediates via LC-MS .
Q. How can biocatalytic methods improve the enantioselective synthesis of chiral thiadiazole derivatives?
- Methodology :
- Enzyme engineering : Use directed evolution of metalloenzymes (e.g., artificial hemoglobin variants) to catalyze asymmetric imine formation in thiadiazole synthesis .
- Screening : Employ high-throughput assays (e.g., UV-Vis for cofactor recycling) to identify optimal enzyme mutants.
Q. What are the challenges in assessing the biological activity of this compound, and how can they be mitigated?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
